molecular formula C21H20N4O4 B11461848 methyl 6-(1H-benzimidazol-1-ylmethyl)-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

methyl 6-(1H-benzimidazol-1-ylmethyl)-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11461848
M. Wt: 392.4 g/mol
InChI Key: QEZARKXWIPMGCN-UHFFFAOYSA-N
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Description

METHYL 6-[(1H-1,3-BENZODIAZOL-1-YL)METHYL]-4-(4-METHOXYPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds. It contains a benzimidazole moiety, which is known for its diverse biological activities and applications in medicinal chemistry . The compound’s structure includes a tetrahydropyrimidine ring, which is often found in bioactive molecules.

Preparation Methods

The synthesis of METHYL 6-[(1H-1,3-BENZODIAZOL-1-YL)METHYL]-4-(4-METHOXYPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE involves multiple steps. One common synthetic route includes the condensation of a benzimidazole derivative with a suitable aldehyde, followed by cyclization and esterification reactions . The reaction conditions typically involve the use of organic solvents such as ethanol or methanol, and catalysts like p-toluenesulfonic acid.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

METHYL 6-[(1H-1,3-BENZODIAZOL-1-YL)METHYL]-4-(4-METHOXYPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE undergoes various chemical reactions, including:

Scientific Research Applications

METHYL 6-[(1H-1,3-BENZODIAZOL-1-YL)METHYL]-4-(4-METHOXYPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of METHYL 6-[(1H-1,3-BENZODIAZOL-1-YL)METHYL]-4-(4-METHOXYPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to DNA and proteins, disrupting their normal function. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound also interferes with microbial cell wall synthesis, making it effective against various pathogens.

Comparison with Similar Compounds

METHYL 6-[(1H-1,3-BENZODIAZOL-1-YL)METHYL]-4-(4-METHOXYPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE can be compared with other benzimidazole derivatives such as:

Properties

Molecular Formula

C21H20N4O4

Molecular Weight

392.4 g/mol

IUPAC Name

methyl 6-(benzimidazol-1-ylmethyl)-4-(4-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C21H20N4O4/c1-28-14-9-7-13(8-10-14)19-18(20(26)29-2)16(23-21(27)24-19)11-25-12-22-15-5-3-4-6-17(15)25/h3-10,12,19H,11H2,1-2H3,(H2,23,24,27)

InChI Key

QEZARKXWIPMGCN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C(=C(NC(=O)N2)CN3C=NC4=CC=CC=C43)C(=O)OC

Origin of Product

United States

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